Acid Brown 434

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

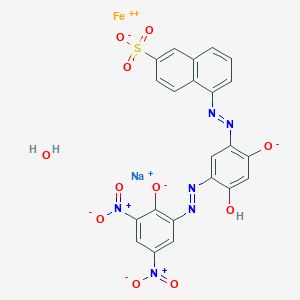

sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEQNQFQOKPGFK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])O)[O-].O.[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FeN6NaO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126851-40-9 | |

| Record name | C.I. Acid Brown 434 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Acid Brown 434

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Acid Brown 434. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. This document summarizes key chemical data, outlines experimental protocols for its synthesis and purification, and explores its potential biological interactions based on the broader class of azo dyes.

Chemical and Physical Properties

This compound is a synthetic monoazo dye containing an iron complex. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate[1][2] |

| CAS Number | 126851-40-9[1][3] |

| C.I. Number | This compound[4] |

| Molecular Formula | C22H13FeN6NaO11S[1][3] |

| Molecular Weight | 648.3 g/mol [1][3] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)--INVALID-LINK--[O-])--INVALID-LINK--[O-])[O-])O)[O-].O.[Na+].[Fe+2][1][2] |

| InChI | InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3[1][2] |

| Physical Property | Value |

| Physical Appearance | Brown Powder[4] |

| Hue | Reddish Brown[4] |

| Water Solubility | 53.8 g/L at 22℃ |

| Density | 1.89 g/cm³ at 20℃ |

| LogP | -2.2 at 22℃ |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| FT-IR | The stretching frequency of the azo group (-N=N-) is typically observed in the range of 1400-1500 cm⁻¹. Metal complexation may cause shifts in these characteristic bands.[5] Other expected peaks would correspond to O-H, N-O (from nitro groups), S=O (from sulfonate group), and C=C (aromatic) stretching vibrations. |

| UV-Vis | Azo dyes exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which are responsible for their color. The λmax is expected to be in the reddish-brown region. Complexation with iron will influence the position and intensity of these absorption bands. |

| NMR (¹H and ¹³C) | The NMR spectra would be complex due to the number of aromatic protons and carbons. The specific chemical shifts would need to be determined experimentally. |

Experimental Protocols

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metal complexation.[5] While a specific detailed protocol for this compound is not published, a representative procedure based on the synthesis of similar metal-complex azo dyes is provided below.

Synthesis of the Azo Dye Ligand (Pre-metallization)

-

Diazotization of the Aromatic Amine:

-

An aromatic amine, such as a substituted aminonaphthalenesulfonic acid, is dissolved in an acidic solution (e.g., hydrochloric acid and water).

-

The solution is cooled to 0-5°C in an ice bath.[5]

-

A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is typically stirred for 30-60 minutes.

-

-

Azo Coupling:

-

A coupling agent, which is an electron-rich aromatic compound (e.g., a substituted phenol or naphthol), is dissolved in an alkaline solution (e.g., sodium hydroxide solution).

-

The solution of the diazonium salt is then slowly added to the solution of the coupling agent, maintaining a low temperature and alkaline pH.

-

The reaction mixture is stirred until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography. The resulting product is the unmetallized azo dye.

-

Iron Complexation

-

The synthesized azo dye is dissolved in a suitable solvent, such as water or an alcohol-water mixture.

-

An iron(II) salt, such as ferrous sulfate (FeSO₄), is dissolved in water.

-

The iron salt solution is added to the dye solution.

-

The pH of the mixture is adjusted to a specific range (e.g., 6.5) and the temperature is raised (e.g., to 65-70°C) to facilitate the complexation reaction.[5]

-

The reaction is stirred for several hours until the complexation is complete.

Purification

-

The reaction mixture is cooled, and the product is precipitated.

-

A common method for purification is "salting out," where a high concentration of a salt like sodium chloride is added to the solution to decrease the solubility of the dye and cause it to precipitate.

-

The precipitate is collected by filtration.

-

The collected solid is washed with a salt solution to remove impurities.

-

The purified dye is then dried.

Potential Biological Interactions and Signaling Pathways

While there is no specific research on the biological activity of this compound in the context of drug development, the broader class of azo dyes has been studied for its toxicological properties. Some azo dyes can be metabolized, particularly by gut microbiota, to release their constituent aromatic amines, some of which are known carcinogens.

One of the key mechanisms by which chemical stressors like some azo dyes can induce cellular damage is through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. A critical signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.[2]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This pathway represents a potential target for understanding the cellular response to azo dye exposure.

Visualizations

Logical Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Workflow for Azo Dye Analysis

Caption: A typical workflow for the analysis of azo dyes in various matrices.

Keap1-Nrf2-ARE Signaling Pathway

Caption: The Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 3. iiardjournals.org [iiardjournals.org]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Buy this compound | 126851-40-9 [smolecule.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Acid Brown 434

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and expected outcomes for the spectroscopic analysis of C.I. Acid Brown 434, a metal-complex azo dye. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this document outlines the theoretical framework and standard experimental protocols for its characterization using various spectroscopic techniques. The information presented is based on the known properties of similar iron-complex azo dyes and serves as a practical guide for researchers undertaking the analysis of this compound.

Introduction to this compound

This compound is a synthetic dye characterized by the presence of one or more azo groups (–N=N–) and the complexation of a transition metal, in this case, iron. Such dyes are widely used in the textile industry for their vibrant colors and good fastness properties. The iron complex plays a crucial role in the dye's stability and final hue. Spectroscopic analysis is essential for the quality control, characterization, and study of the dye's properties and potential interactions in various applications, including environmental and biological systems.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on typical values for iron-complex azo dyes.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Predicted Value | Solvent |

| λmax (n → π* transition) | 380 - 450 nm | Water, DMF, DMSO |

| λmax (π → π* transition) | 250 - 320 nm | Water, DMF, DMSO |

| Molar Absorptivity (ε) | 10,000 - 40,000 L·mol⁻¹·cm⁻¹ | Water, DMF, DMSO |

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (of any bound water or hydroxyl groups) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| N=N Stretch (azo group) | 1400 - 1500 |

| S=O Stretch (sulfonate group) | 1030 - 1080 and 1150 - 1210 |

| Fe-N Stretch | 250 - 400 |

| Fe-O Stretch | 450 - 600 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aromatic protons) | 6.5 - 8.5 |

| ¹³C (aromatic carbons) | 110 - 160 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity of this compound, which are characteristic of its electronic transitions and color.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as deionized water, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically in the µM range).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Procedure: a. Calibrate the spectrophotometer using the solvent as a blank. b. Record the absorption spectrum of each dilution over a wavelength range of 200-800 nm. c. Identify the wavelength of maximum absorbance (λmax). d. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length of the cuvette (l).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet. Mix a small amount of the dry dye powder with spectroscopic grade potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: a. Record a background spectrum of the KBr pellet. b. Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹. c. Identify the characteristic absorption bands for the functional groups. The stretching frequency of the azo group (-N=N-) is typically observed in the 1400-1500 cm⁻¹ range[1]. Metal complexation can cause shifts in these bands[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the dye in a deuterated solvent, such as DMSO-d₆.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure: a. Acquire ¹H and ¹³C NMR spectra. b. Process the spectra (Fourier transform, phase correction, and baseline correction). c. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

Methodology:

-

Sample Preparation: Dissolve the dye in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).

-

Instrumentation: Use a mass spectrometer, with ESI being a common ionization source for such molecules.

-

Procedure: a. Infuse the sample solution into the mass spectrometer. b. Acquire the mass spectrum in both positive and negative ion modes. c. Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) to confirm the molecular weight. d. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Acid Brown 434

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a metallized acid azo dye. The information presented herein is intended for a technical audience with a background in organic chemistry and laboratory practices.

Overview and Chemical Properties

This compound is a complex azo dye that incorporates an iron atom in its structure, which enhances its stability and colorfastness. It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. Its chemical formula is C₂₂H₁₃FeN₆NaO₁₁S, and it has a molecular weight of 648.3 g/mol . The IUPAC name for this compound is sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 126851-40-9 |

| Molecular Formula | C₂₂H₁₃FeN₆NaO₁₁S |

| Molecular Weight | 648.3 g/mol |

| Appearance | Brown Powder |

| Hue | Reddish Brown |

| Solubility | Soluble in water |

| Chemical Class | Azo Fe Complex |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves three primary stages:

-

Diazotization: Formation of a diazonium salt from an aromatic primary amine.

-

Azo Coupling: Reaction of the diazonium salt with a coupling agent to form the azo dye.

-

Metal Complexation: Chelation of an iron(II) ion by the azo dye.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound. Note that specific starting materials are based on the general structure of the dye.

2.1.1. Diazotization

The synthesis begins with the diazotization of an aromatic amine. For this compound, this would likely involve a sulfonated naphthylamine derivative.

-

Procedure:

-

Dissolve one molar equivalent of the chosen aromatic amine in a dilute solution of hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of one molar equivalent of sodium nitrite (NaNO₂) dissolved in cold water, maintaining the temperature below 5°C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The pH should be maintained between 1-3.

-

2.1.2. Azo Coupling

The resulting diazonium salt is then coupled with an aromatic compound, likely a substituted phenol or naphthol.

-

Procedure:

-

In a separate vessel, dissolve one molar equivalent of the coupling agent in a dilute aqueous solution of sodium hydroxide to form the corresponding phenoxide or naphthoxide salt.

-

Cool this solution to 15-20°C.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a sodium carbonate solution as needed.

-

The formation of the azo dye is indicated by the development of a deep color. Continue stirring for 1-2 hours to ensure the completion of the reaction.

-

2.1.3. Metal Complexation

The final step in the synthesis is the formation of the iron complex.

-

Procedure:

-

To the solution of the azo dye, add a solution of one molar equivalent of an iron(II) salt, such as iron(II) sulfate (FeSO₄), dissolved in water.

-

Adjust the pH of the mixture to approximately 6.5.

-

Heat the reaction mixture to 65-70°C and maintain this temperature for 4-5 hours with continuous stirring.

-

The progress of the metallization can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the crude this compound will be present in the reaction mixture.

-

Table 2: Summary of Reaction Conditions

| Step | Temperature | pH | Duration | Key Reagents |

| Diazotization | 0-5°C | 1-3 | 15-30 min | Aromatic Amine, NaNO₂, HCl |

| Azo Coupling | 15-20°C | 8-10 | 1-2 hours | Diazonium Salt, Coupling Agent, NaOH/Na₂CO₃ |

| Metal Complexation | 65-70°C | 6.5 | 4-5 hours | Azo Dye, FeSO₄ |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts.

Experimental Protocol: Purification

A common method for purifying acid dyes is salting out, followed by recrystallization.

-

Procedure:

-

Salting Out: To the final reaction mixture containing the crude this compound, add sodium chloride (NaCl) until the dye precipitates out of the solution. This is due to the common ion effect and the reduction of the dye's solubility.

-

Filtration: Collect the precipitated dye by vacuum filtration and wash the filter cake with a saturated NaCl solution to remove impurities.

-

Recrystallization: Dissolve the crude dye in a minimum amount of hot water. If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified dye.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol or another suitable organic solvent to remove any remaining soluble impurities.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

-

The purification workflow can be visualized as follows:

Physicochemical Characteristics of Iron-Azo Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of iron-azo dyes. These compounds, formed by the coordination of iron ions with azo-containing organic ligands, are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. This document summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes fundamental structural and synthetic concepts.

Coordination Chemistry and Structural Properties

Iron-azo dyes are coordination complexes where an iron ion, typically in the +2 or +3 oxidation state (Fe(II) or Fe(III)), is chelated by an azo dye ligand. The azo group (-N=N-) is a key chromophore and often participates in the coordination to the metal center, along with other functional groups on the ligand such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups.[1][2] The coordination number and geometry of the resulting complex are dependent on the nature of the azo ligand and the reaction conditions. Commonly observed geometries for iron-azo complexes include octahedral and tetrahedral.[3][4][5][6]

The formation of the iron-ligand bond significantly influences the electronic properties of the azo dye, leading to changes in its color and spectral characteristics. The stability of these complexes is a crucial factor for their practical applications and can be investigated through various analytical techniques.

Synthesis of Iron-Azo Dyes

The synthesis of iron-azo dyes typically involves a two-step process: the synthesis of the azo ligand followed by its complexation with an iron salt.

Azo Ligand Synthesis

The azo ligand is generally prepared via a diazotization-coupling reaction. This involves the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[7][8] This is followed by the coupling of the diazonium salt with a coupling agent, which is often an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[6][7][9]

Complexation with Iron

The synthesized azo ligand is then reacted with an iron salt, such as iron(II) chloride (FeCl2) or iron(III) chloride (FeCl3), in a suitable solvent.[5][6][9] The reaction is often carried out under reflux to ensure completion. The resulting iron-azo dye complex can then be isolated by filtration, washed, and dried. The stoichiometry of the metal to ligand in the complex, often 1:2, can be controlled by the molar ratio of the reactants.[3][6]

Physicochemical Characterization

A variety of analytical techniques are employed to elucidate the structure, composition, and properties of iron-azo dyes.

Spectral Properties

UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental tool for characterizing the electronic transitions in azo dyes and their iron complexes. The absorption spectrum of the free azo ligand typically shows a characteristic band in the visible region due to the π-π* and n-π* transitions of the azo group. Upon complexation with iron, a shift in the maximum absorption wavelength (λmax) is often observed, which can be either a bathochromic (red) or hypsochromic (blue) shift, indicating coordination.[10][11]

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the azo ligand and how they are involved in coordination to the iron ion. A key indicator of complex formation is the shift in the vibrational frequency of the -N=N- group.[10][12] Additionally, shifts in the vibrational frequencies of other donor groups like -OH and -C=O upon complexation confirm their participation in bonding with the iron.[10]

Magnetic and Electronic Properties

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the iron-azo complexes, which provides insight into the oxidation state and spin state of the iron center. This helps in distinguishing between high-spin and low-spin complexes and confirming the geometry.[6][9]

Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine the electrolytic nature of the iron-azo complexes. Low conductivity values suggest that the complexes are non-electrolytic, indicating that the anions are coordinated to the metal ion.[5]

Thermal Stability

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of iron-azo dyes. The analysis provides information about the decomposition pattern of the complex and the presence of coordinated or lattice water molecules.[13][14] The decomposition temperature is an important parameter for assessing the suitability of these dyes for high-temperature applications.

Quantitative Data Summary

The following tables summarize representative quantitative data for various iron-azo dye complexes as reported in the literature.

Table 1: UV-Visible Spectral Data of Iron-Azo Dyes

| Azo Ligand | Iron Complex | Solvent | λmax (nm) of Ligand | λmax (nm) of Complex | Reference |

| 3-aminophenol and 2-naphthol derived azo dye | Iron(III) complex | - | 436 | 341.5 | [11] |

| 2-amino-3-hydroxy pyridine and 2-naphthol derived azo dye | Fe(II) and Fe(III) complexes | - | - | - | [6][9] |

| 4-((2-hydroxy-3,5-dimethylphenyl)diazenyl) benzoic acid | Metal(II) complexes | - | - | - | [4] |

| 5-amino-3-methyl-1-phenylpyrazole and 2-amino-1-naphthalene sulfonic acid | Fe(II) complex | - | - | - | [5] |

Table 2: Physicochemical Properties of Iron-Azo Dyes

| Iron Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [FeL₂(H₂O)] from 2-amino-3-hydroxy pyridine and 2-naphthol derived azo dye | - | - | Octahedral | [6][9] |

| [FeL₂Cl(H₂O)] from 2-amino-3-hydroxy pyridine and 2-naphthol derived azo dye | - | - | Octahedral | [6][9] |

| Fe(II) complex with azo ligand from 4-aminoantipyrine and 7-hydroxy-4-methyl coumarin | - | - | Octahedral | [3][15] |

| Fe(II) complex with azo pyrazole dye ligand | Non-electrolytic | - | Octahedral | [5] |

Experimental Protocols

Synthesis of an Azo Dye Ligand (General Procedure)

-

Diazotization: Dissolve the primary aromatic amine (1 equivalent) in a dilute solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.[7]

-

Add a cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the amine solution while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[7]

-

Coupling: Dissolve the coupling agent (1 equivalent) in a suitable solvent (e.g., aqueous alkaline solution for phenols). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. Maintain the temperature and pH of the reaction mixture as required for the specific coupling reaction.[5]

-

After the addition is complete, continue stirring for a specified time to allow the coupling reaction to go to completion.

-

Isolate the precipitated azo dye by filtration, wash it with cold water, and dry it under vacuum.[7]

Synthesis of an Iron-Azo Dye Complex (General Procedure)

-

Dissolve the synthesized azo dye ligand in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).[6][9]

-

In a separate flask, dissolve the iron salt (e.g., FeCl₂·4H₂O or FeCl₃) in the same solvent.[5]

-

Add the iron salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.[3][6]

-

Heat the resulting mixture under reflux for a few hours to facilitate complex formation.[9]

-

Allow the solution to cool, which may result in the precipitation of the iron-azo dye complex.

-

Collect the solid product by filtration, wash it with the solvent to remove any unreacted starting materials, and then dry it in a desiccator over a suitable drying agent.[5]

Characterization Methods

-

UV-Visible Spectroscopy: Record the electronic spectra of the ligand and its iron complex in a suitable solvent (e.g., DMF or DMSO) in the 200-800 nm range using a UV-Vis spectrophotometer.

-

FT-IR Spectroscopy: Record the IR spectra of the samples as KBr pellets in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.[9]

-

Magnetic Susceptibility: Measure the magnetic susceptibility of the solid complexes at room temperature using a magnetic susceptibility balance.

-

Molar Conductivity: Measure the molar conductance of the complexes in a suitable solvent (e.g., DMF or DMSO) at a concentration of approximately 10⁻³ M using a conductivity meter.[9]

-

Thermogravimetric Analysis (TGA): Perform TGA on the complexes by heating them at a constant rate in a nitrogen atmosphere to determine their thermal stability and decomposition patterns.

Coordination and Structure

The coordination of the azo dye to the iron center is a critical aspect that dictates the overall properties of the complex. The azo ligand often acts as a bidentate or tridentate ligand, binding to the iron ion through the nitrogen atoms of the azo group and other donor atoms like oxygen from a hydroxyl or carboxyl group.[16]

Applications and Future Perspectives

Iron-azo dyes have shown potential in various fields. Their catalytic activity is being explored for oxidation and reduction reactions.[16] Some iron-azo complexes have demonstrated biological activity, including antimicrobial and anticancer properties, suggesting their potential in drug development.[5][16] Furthermore, their intense colors make them suitable for applications as pigments and dyes for textiles.[4][7]

Future research in this area will likely focus on the design and synthesis of novel iron-azo dyes with tailored properties for specific applications. This includes enhancing their catalytic efficiency, improving their biological activity and selectivity, and developing more environmentally friendly synthetic methods. A deeper understanding of the structure-property relationships will be crucial for the rational design of next-generation iron-azo dye-based materials and therapeutics.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Characterization of New Complexes Fe(II), Co(II) and Ni(II) Ions with Azo Ligand Derived from 4-Aminoantipyrene | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. Synthesis And Characterization Of Metal(II) Complexes With Azo Dye Ligand And Their Industrial And Biological Applications [ejchem.journals.ekb.eg]

- 5. Study of Synthesis, Characterization, DFT, and In Vitro Biological Activity of Cu(II), Co(II), and Fe(II) Metal Complexes Based on Heterocyclic Azo Pyrazole Dye Ligand - ProQuest [proquest.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. Nitrate - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. [PDF] SYNTHESIS AND CHARACTERIZATION OF AN AZO DYE AND ITS IRON COMPLEX | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. View of Synthesis and Characterization of New Complexes Fe(II), Co(II) and Ni(II) Ions with Azo Ligand Derived from 4-Aminoantipyrene [anjs.edu.iq]

- 16. researchgate.net [researchgate.net]

The Thermal Stability of Acid Brown 434: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid Brown 434

This compound is a synthetic dye characterized by the presence of one or more azo groups (–N=N–) and its application from an acidic dye bath. It belongs to the class of metal-complex dyes, where a metal ion, in this case, iron, is incorporated into the dye structure to enhance its properties, such as lightfastness. The stability of such dyes is a critical parameter, influencing their shelf-life, application performance, and degradation pathways. Thermal stability, in particular, dictates the temperature limits for processing and storage and provides insights into potential hazardous decomposition products.

Assessing Thermal Stability: Key Methodologies

The thermal stability of a compound like this compound is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on how a substance's physical and chemical properties change as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate and final decomposition products, and quantifying the mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the heat of reaction for decomposition processes.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses on a compound like this compound. These protocols should be adapted based on the specific instrumentation and safety guidelines of the laboratory.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

A heating program is defined, typically a linear ramp from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

The onset temperature of decomposition (Tonset).

-

The temperature of maximum decomposition rate (Tpeak), determined from the first derivative of the TGA curve (DTG).

-

The percentage of mass loss at each decomposition step.

-

The final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions and measure the enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The initial temperature is set below the expected first thermal event.

-

A temperature program is established, often involving a heating-cooling-heating cycle to erase the sample's thermal history. A typical heating rate is 10 °C/min.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Endothermic peaks, which may correspond to melting or solid-solid transitions.

-

Exothermic peaks, which indicate crystallization or decomposition.

-

The onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Data Presentation

While specific quantitative data for this compound is unavailable, the following table illustrates how such data would be structured for comparison and analysis.

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (Tonset) | Value in °C | Value in °C |

| Peak Decomposition Temp (Tpeak) | Value in °C | Value in °C |

| Mass Loss (%) | Value(s) at specific temp ranges | N/A |

| Residual Mass (%) | Value at final temperature | N/A |

| Melting Point (Tm) | N/A | Value in °C (if applicable) |

| Enthalpy of Fusion (ΔHf) | N/A | Value in J/g (if applicable) |

| Enthalpy of Decomposition (ΔHd) | N/A | Value in J/g |

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a conceptual model for the thermal decomposition of an azo dye like this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Conceptual thermal decomposition pathway for a metal-complex azo dye.

Stability and Reactivity Considerations

Based on available safety data, this compound is considered stable under normal conditions of use and handling. However, certain conditions should be avoided to prevent degradation.

-

Conditions to Avoid: Exposure to excessive heat should be avoided as it can lead to thermal decomposition.

-

Substances to Avoid: Strong oxidizing or reducing agents can destroy the dye, likely through chemical reactions that cleave the azo bond or alter the aromatic structures.

-

Hazardous Decomposition Products: While none are expected under intended use, thermal decomposition at elevated temperatures may produce hazardous substances such as oxides of carbon, nitrogen, and sulfur, as well as metallic residues.

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use. While specific decomposition data for this dye is not widely published, the established thermoanalytical techniques of TGA and DSC provide a robust framework for its characterization. The generalized protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute studies to determine the precise thermal properties of this compound and similar azo dyes. Such data is critical for ensuring product quality, process safety, and regulatory compliance.

The Photostability of Acid Brown 434: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Brown 434 is a monoazo dye utilized in various industrial applications, including textiles and leather. While it is known for its good stability and resistance to fading, a comprehensive, publicly available dataset on its photostability is lacking. This technical guide provides an in-depth overview of the principles and methodologies required to assess the photostability of this compound. It outlines standard experimental protocols, analytical techniques for monitoring degradation, and potential photodegradation pathways based on the known behavior of related azo dyes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the evaluation of the light-induced degradation of this dye.

Introduction

This compound, a complex organometallic compound, is valued for its dyeing properties and stability.[1] Understanding its photostability—the extent to which it resists degradation upon exposure to light—is critical for predicting its performance, environmental fate, and potential for generating degradation products. This guide details the necessary experimental frameworks and analytical approaches to systematically characterize the photostability profile of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Chemical Class | Azo Fe Complex | [2] |

| Molecular Formula | C₂₂H₁₃FeN₆NaO₁₁S | [1] |

| Appearance | Brown Powder | [2] |

| Hue | Reddish Brown | [2] |

| Solubility | Soluble in water | [2] |

| Dye Content | >98% | [2] |

Experimental Protocols for Photostability Testing

The following protocols are based on established guidelines for the photostability testing of dyes and pharmaceutical substances, such as those from the International Council for Harmonisation (ICH)[3][4].

Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., ultrapure water, methanol, or a buffer solution simulating application conditions) at a known concentration. The concentration should be such that the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the spectrophotometer.

-

Sample Aliquots: Dispense aliquots of the stock solution into chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials).

-

Control Samples: Prepare control samples by wrapping identical aliquots in aluminum foil to protect them from light. These "dark controls" are used to assess any degradation that is not light-induced.

Light Exposure Conditions

Expose the samples to a light source that provides a controlled and measurable output. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

-

Light Source: A xenon arc lamp or a metal halide lamp are suitable options as their emission spectra are similar to daylight. Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.[4]

-

Temperature and Humidity Control: Maintain constant temperature and humidity throughout the experiment to minimize their influence on the degradation process.

-

Actinometry: Use a validated chemical actinometric system (e.g., quinine hydrochloride solution) to ensure the specified light exposure is achieved.[3]

Analytical Monitoring

At predetermined time intervals, withdraw samples (both light-exposed and dark controls) and analyze them to determine the extent of degradation.

-

UV-Visible Spectrophotometry: Measure the absorbance of the sample at the λmax of this compound. A decrease in absorbance indicates photodegradation.

-

High-Performance Liquid Chromatography (HPLC): Use a suitable HPLC method to separate the parent dye from its photodegradation products. This allows for the quantification of the remaining parent dye and the detection of degradation products. A typical method would involve a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.

The workflow for a typical photostability experiment is illustrated in the diagram below.

Caption: Experimental workflow for photostability testing.

Data Presentation and Analysis

The collected data should be analyzed to determine the kinetics and extent of photodegradation.

Quantitative Data Summary

While specific data for this compound is not available in the reviewed literature, Table 2 provides a template for how such data should be presented.

Table 2: Example Photodegradation Data for this compound

| Exposure Time (hours) | Remaining Dye (%) [UV-Vis] | Remaining Dye (%) [HPLC] | Major Degradation Product 1 (Area %) |

| 0 | 100 | 100 | 0 |

| 2 | 95.2 | 95.5 | 2.1 |

| 4 | 88.9 | 89.1 | 5.8 |

| 8 | 76.5 | 77.0 | 12.3 |

| 12 | 65.1 | 65.8 | 20.5 |

| 24 | 42.3 | 43.1 | 38.7 |

Degradation Kinetics

The photodegradation of dyes often follows first-order or pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the dye versus time.

Potential Photodegradation Pathways

The photodegradation of azo dyes can proceed through several mechanisms, including photooxidation and photoreduction. The initial steps often involve the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This leads to the formation of smaller aromatic compounds. Further degradation can involve the hydroxylation of aromatic rings and the eventual mineralization to CO₂, H₂O, and inorganic ions.

The diagram below illustrates a generalized photodegradation pathway for a sulfonated azo dye, which is relevant to the structure of this compound.

Caption: Generalized photodegradation pathway of an azo dye.

Conclusion

References

- 1. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation [agris.fao.org]

- 2. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Chromophore of Acid Brown 434

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 434 is a synthetic monoazo dye belonging to the acid dye class, characterized by its reddish-brown hue and its application in the textile and leather industries.[1] Its chromophoric properties are dictated by a complex chemical structure that includes an azo group (-N=N-) conjugated to aromatic rings, and the presence of a coordinated iron ion. This guide provides a detailed exploration of the chromophore of this compound, summarizing its known physicochemical properties, outlining the principles of its synthesis and analysis, and presenting a hypothetical signaling pathway based on the general understanding of azo dye toxicology.

Chemical and Physical Properties

The core of this compound's chromophore is its intricate molecular structure. It is an iron-complexed azo dye with the chemical formula C₂₂H₁₃FeN₆NaO₁₁S.[2] The systematic IUPAC name is sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate. The presence of the azo linkage, nitro groups, and the iron complex are fundamental to its color and chemical reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₃FeN₆NaO₁₁S | [2] |

| Molecular Weight | 648.3 g/mol | [2] |

| CAS Number | 126851-40-9 | [3] |

| Appearance | Brown Powder | [3] |

| Hue | Reddish Brown | [3] |

| Solubility in Water | 40 g/L (60 °C) | |

| Solubility in other solvents | Slightly soluble in DMF, DMSO, pyridine. Insoluble in alcohols, ketones, hydrocarbons, esters. | [4] |

| Density | 1.89 g/cm³ (at 20°C) | |

| LogP | -2.2 (at 22°C) | [5] |

Synthesis of the Chromophore

The synthesis of this compound involves a multi-step process that builds the complex chromophoric system. The primary reactions are diazotization and azo coupling, followed by metal complexation.

Experimental Protocol: Synthesis of Azo Dyes (General)

1. Diazotization of an Aromatic Amine:

-

An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled amine solution.

-

The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt. The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.

2. Azo Coupling:

-

A coupling agent (an electron-rich aromatic compound such as a phenol or an aniline derivative) is dissolved in a suitable solvent, often with the addition of a base to increase its reactivity.

-

The freshly prepared diazonium salt solution is slowly added to the coupling agent solution, maintaining a controlled temperature and pH.

-

The reaction mixture is stirred until the coupling reaction is complete, which is often indicated by a distinct color change.

-

The resulting azo dye may precipitate out of the solution and can be collected by filtration.

3. Metal Complexation (for this compound):

-

The synthesized azo dye is dissolved in a suitable solvent.

-

An aqueous solution of an iron(II) salt (e.g., ferrous sulfate) is added to the dye solution.

-

The pH of the mixture is adjusted to a specific range (typically near neutral) to facilitate the formation of the iron complex.

-

The reaction mixture is heated to promote the coordination of the iron ion with the dye molecule.

-

The metal-complexed dye is then isolated, for example, by precipitation and filtration.

Caption: General synthesis workflow for this compound.

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Experimental Protocol: General Analysis of Azo Dyes

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the dye is prepared in a suitable solvent (e.g., water or methanol).

-

The UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined to characterize the chromophore's light-absorbing properties.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the dye is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

3. Mass Spectrometry (MS):

-

A sample of the dye is introduced into a mass spectrometer, often using electrospray ionization (ESI) for such polar molecules.

-

The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.

-

Fragmentation patterns observed in tandem MS (MS/MS) can be used to further elucidate the structure.

4. High-Performance Liquid Chromatography (HPLC):

-

A solution of the dye is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

The dye is separated from any impurities using a mobile phase gradient.

-

A UV-Vis or mass spectrometric detector is used to detect the separated components and assess the purity of the sample.

Caption: General analytical workflow for this compound.

Hypothetical Signaling Pathway of Biological Interaction

While no specific signaling pathways have been elucidated for this compound, it is known that some azo dyes can be metabolized by azoreductases in the body, leading to the formation of aromatic amines, which can be toxic.[6] Additionally, the iron-chelating nature of the molecule suggests a potential to interfere with iron homeostasis. Based on these general principles, a hypothetical signaling pathway for the biological effects of this compound can be proposed.

This hypothetical pathway suggests that upon cellular uptake, this compound could undergo reductive cleavage of the azo bond, potentially catalyzed by azoreductases. This would release aromatic amine metabolites. These metabolites, along with the parent dye's ability to chelate iron, could lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. Oxidative stress is a known activator of various cellular signaling cascades, including the MAP kinase pathway, which can ultimately lead to cellular responses such as inflammation, apoptosis, or DNA damage.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The chromophore of this compound is a complex entity whose color and reactivity are a function of its azo-based structure and the integrated iron complex. While its primary application is in industrial dyeing, understanding its chemical properties and potential biological interactions is crucial for assessing its overall safety and environmental impact. This guide has summarized the available technical information on this compound and provided a framework for its synthesis and analysis. The proposed hypothetical signaling pathway underscores the need for further research into the biological effects of this and similar azo dyes, particularly for professionals in drug development and toxicology. The lack of publicly available, specific quantitative data for this compound highlights an area where further research would be highly beneficial.

References

Methodological & Application

Application Notes and Protocols: Acid Brown 434 as a Novel Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 434, a synthetic azo dye complexed with iron, presents a potential new tool for biological staining.[1][2] While traditionally used in the textile and leather industries for its vibrant reddish-brown hue and stability, its properties as an acid dye suggest its utility in histological and cytological applications.[1][2][3][4] Acid dyes are anionic, water-soluble dyes that bind to basic, or acidophilic, tissue components such as the cytoplasm, collagen, and muscle fibers.[5] The staining mechanism relies on ionic bonding between the negatively charged dye molecules and positively charged amino groups on proteins within the tissue.[5][6] This document provides detailed application notes and inferred protocols for the use of this compound as a biological stain, based on the general principles of acid dye staining.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. These properties are essential for preparing staining solutions and understanding the dye's behavior.

| Property | Value | Reference |

| CAS Number | 126851-40-9 | [7] |

| Molecular Formula | C22H13FeN6NaO11S | [2][8] |

| Molecular Weight | 648.3 g/mol | [2] |

| Appearance | Brown Powder | [1] |

| Hue | Reddish Brown | [1] |

| Solubility in Water | 53.8 g/L at 22℃ | [7] |

| Chemical Class | Azo Fe Complex Acid Dye | [1] |

Staining Principle and Signaling Pathway

This compound, as an acid dye, functions by forming electrostatic bonds with positively charged components in biological specimens. The process is pH-dependent, with acidic conditions enhancing the staining by increasing the positive charge on tissue proteins. The diagram below illustrates the general mechanism of acid dye binding to tissue.

Caption: General mechanism of this compound binding to tissue components.

Experimental Protocols

The following protocols are proposed starting points for using this compound as a biological stain. Optimization of parameters such as dye concentration, staining time, and pH will be necessary for specific applications and tissue types.

Preparation of this compound Stock Solution (1% w/v)

-

Weigh 1 gram of this compound powder.[1]

-

Dissolve the powder in 100 mL of distilled water. Gentle heating and stirring may be required to fully dissolve the dye.[9]

-

Allow the solution to cool to room temperature.

-

Filter the solution using standard laboratory filter paper to remove any undissolved particles.

-

Store the stock solution in a labeled, airtight container at room temperature, protected from light.

Protocol 1: Staining of Paraffin-Embedded Tissue Sections

This protocol is designed for standard formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

This compound Stock Solution (1% w/v)

-

Distilled water

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Mounting medium

-

Coverslips

-

Microscope slides with paraffin sections

Workflow:

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. Buy this compound | 126851-40-9 [smolecule.com]

- 3. specialchem.com [specialchem.com]

- 4. adityacolorchem.com [adityacolorchem.com]

- 5. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 6. stainsfile.com [stainsfile.com]

- 7. This compound CAS#: 126851-40-9 [m.chemicalbook.com]

- 8. C.I. This compound | C22H13FeN6NaO11S | CID 154734534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. INSTRUCTIONS - ACID DYES [gsdye.com]

- 10. Citric acid - Wikipedia [en.wikipedia.org]

Staining Collagen Fibers: Application Notes and Protocols for Picrosirius Red

Note to the Reader: The initial request specified "Acid Brown 434" for collagen staining. A thorough search of scientific literature and supplier databases yielded no information on a reagent with this name for this application. It is possible that this is a novel or highly specialized compound not yet in the public domain, or that the name is a misnomer.

In order to provide a comprehensive and immediately useful resource, these application notes detail the use of Picrosirius Red (PSR) , a widely accepted and highly specific method for the visualization and quantification of collagen fibers in tissue sections. The principles and protocols described herein are well-established and will enable researchers, scientists, and drug development professionals to accurately assess collagen deposition and organization.

Introduction to Picrosirius Red Staining

Picrosirius Red (PSR) is a strong anionic dye that, in combination with picric acid, selectively binds to the basic amino acid residues of collagen molecules.[1] This interaction is highly specific and enhances the natural birefringence of collagen fibers when viewed under polarized light.[2] This unique property allows for not only the visualization but also the semi-quantitative and quantitative assessment of collagen fiber thickness and maturity.[3][4]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background.[5][6] However, the true power of PSR staining is revealed with polarized light microscopy. Thicker, more mature collagen fibers (often Type I) exhibit a yellow to orange-red birefringence, while thinner, less organized fibers (including Type III or reticular fibers) appear green.[3]

Key Advantages of Picrosirius Red Staining:

-

High Specificity: More specific for collagen compared to other methods like Masson's Trichrome.[7]

-

Enhanced Visualization: Clearly delineates fine collagenous structures that may be missed with other stains.[1]

-

Quantitative Potential: The birefringence allows for the quantification of collagen content and the differentiation of fiber thickness.[8][9][10]

-

Stability: The staining is more resistant to fading over time compared to some other trichrome stains.[7]

Mechanism of Action

The staining mechanism of Picrosirius Red relies on the interaction between the dye molecules and the collagen triple helix. The long, planar Sirius Red F3B dye molecules (also known as Direct Red 80) align parallel to the long axis of the collagen fibers.[1] The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid groups (like lysine and hydroxylysine) present in the collagen molecules. The picric acid in the solution helps to suppress the staining of non-collagenous proteins. This ordered alignment of dye molecules along the collagen fibers dramatically enhances their natural birefringence, making them brightly visible under polarized light.[2]

Experimental Protocols

Preparation of Staining Solutions

| Reagent | Preparation | Storage |

| Picro-Sirius Red Solution | Dissolve 0.1 g of Sirius Red F3B (Direct Red 80) in 100 mL of saturated aqueous picric acid solution. | Store at room temperature in a dark bottle. Stable for several months. |

| Weigert's Iron Hematoxylin | Mix equal parts of Solution A (1 g Hematoxylin in 100 mL 95% Ethanol) and Solution B (4 mL 29% Ferric Chloride in 95 mL distilled water, with 1 mL concentrated HCl). | Prepare fresh. |

| Acidified Water | Add 0.5 mL of glacial acetic acid to 100 mL of distilled water. | Store at room temperature. |

Staining Protocol for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: Rinse well.

-

-

Nuclear Staining (Optional):

-

Picrosirius Red Staining:

-

Washing:

-

Dehydration and Mounting:

-

Dehydrate rapidly through 3 changes of 100% ethanol.[5]

-

Clear in xylene, 2 changes, 5 minutes each.

-

Mount with a resinous mounting medium.

-

Visualization and Imaging

-

Bright-field Microscopy: Collagen will appear red, nuclei (if stained) will be black, and cytoplasm will be pale yellow.[5]

-

Polarized Light Microscopy: Collagen fibers will be brightly birefringent against a dark background. Thicker fibers will appear yellow-orange to red, and thinner fibers will appear green.[3]

Quantitative Analysis

Quantitative analysis of collagen fibers stained with Picrosirius Red is a powerful tool for assessing fibrosis and tissue remodeling. This is typically performed on images captured under polarized light.

| Analysis Parameter | Methodology |

| Total Collagen Content | Image analysis software (e.g., ImageJ/Fiji) is used to calculate the percentage of the total tissue area that is positively stained for collagen. This is often done by setting a color threshold for the birefringent signal. |

| Collagen Fiber Thickness | The different colors of birefringence can be used to quantify the relative proportions of thick (yellow-orange-red) and thin (green) fibers. This provides insights into collagen maturity and remodeling.[4] |

| Collagen Fiber Orientation | Advanced image analysis techniques can be used to quantify the orientation and alignment of collagen fibers, which is important in understanding the biomechanical properties of tissues. |

A study comparing collagen quantification in myocardial tissue found that Picrosirius Red staining with circularly polarized light provided more accurate collagen content values compared to bright-field analysis of trichrome-stained sections, which tended to underestimate collagen content.[8]

Comparison with Other Collagen Stains

| Feature | Picrosirius Red | Masson's Trichrome |

| Specificity for Collagen | High, especially with polarized light.[7] | Lower, can also stain other components. |

| Visualization of Thin Fibers | Excellent, including reticular fibers.[1] | May fail to stain thin fibers, leading to underestimation.[1] |

| Quantitative Capability | Well-suited for quantitative analysis of fiber thickness and density. | Less suitable for detailed quantitative analysis. |

| Color Differentiation | Differentiates fiber thickness by birefringence color (polarized light). | Stains all collagen a single color (typically blue or green). |

| Stain Stability | More resistant to fading.[7] | Can be more prone to fading over time. |

Recent studies have shown that while both PSR and Masson's Trichrome can effectively assess collagen density, PSR may yield slightly lower absolute values.[12][13] However, the overall trends in collagen deposition are similar between the two methods.[12][13]

Visualized Workflows and Mechanisms

Caption: Experimental workflow for Picrosirius Red staining of paraffin-embedded tissue sections.

Caption: Mechanism of Picrosirius Red enhancing collagen birefringence under polarized light.

References

- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. scispace.com [scispace.com]

- 5. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]

- 6. med.emory.edu [med.emory.edu]

- 7. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]

- 8. Quantitative assessment of myocardial collagen with picrosirius red staining and circularly polarized light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | Semantic Scholar [semanticscholar.org]

- 10. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picrosirius red collagen staining [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

Application of Acid Brown 434 in Histology: Information Not Available

For Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive review of the histological applications of Acid Brown 434.

Following an extensive and thorough search of scientific literature, chemical databases, and supplier information, it has been determined that there are no established or documented applications of the dye This compound in the field of histology.

Chemical Identity of this compound:

-

CAS Number: 126851-40-9[1]

-

Molecular Formula: C22H13FeN6NaO11S[1]

-

Primary Applications: The primary documented uses for this compound are in the textile and paper industries as a brown acidic dye.[2][3]

Histological Staining Principles and Acid Dyes:

Histological staining often utilizes acid and basic dyes to differentiate cellular and tissue components. Acid dyes, which carry a negative charge, are used to stain basic (acidophilic) tissue components that are positively charged, such as the cytoplasm, muscle, and collagen.[4] The staining process can be influenced by factors such as pH, the molecular weight of the dye, and the fixation method used.[5]

Common histological techniques that result in brown coloration, such as methods for demonstrating melanin or hemosiderin, utilize different chemical principles and reagents unrelated to this compound. Similarly, established staining protocols for connective tissues, like Van Gieson's and Masson's trichrome, employ other well-characterized acid dyes to achieve their differential staining.[6][7]

The search for information regarding "this compound" did not yield any synonyms or alternative names that would link it to a known histological stain. All available data points to its use being confined to industrial applications.

Therefore, this report cannot provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for the use of this compound in histology, as no such use has been documented in the available resources.

It is recommended that researchers interested in brown histological stains refer to established and validated dyes and protocols. If "this compound" is being considered for novel histological applications, it would require foundational research to determine its staining properties, specificity, and potential utility in a biological context. At present, it remains an uncharacterized agent in the field of histology.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 126851-40-9 [smolecule.com]

- 3. specialchem.com [specialchem.com]

- 4. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 5. stainsfile.com [stainsfile.com]

- 6. research.fit.edu [research.fit.edu]

- 7. Collagen Staining: Revealing the Underlying Beauty [et-chem.com]

Application Notes: Evaluating Acid Brown 434 as a Potential pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 434 is a synthetic monoazo dye complexed with iron, primarily utilized in the textile and paper industries for its brown coloration and stability.[1][2][3][4] Its chemical structure, containing auxochromic and chromophoric groups, suggests a potential for pH-dependent color changes, a characteristic of many azo dyes. However, a comprehensive review of available literature and chemical databases reveals a significant gap in knowledge regarding its application as a pH indicator. To date, there is no published data detailing the pKa value or a distinct color transition of this compound in response to varying pH levels.

These application notes provide a detailed protocol to systematically evaluate the potential of this compound as a pH indicator. The described methodologies will enable researchers to determine its pKa value and characterize any observable color changes, thereby assessing its suitability for pH-dependent applications in various scientific and industrial settings.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented in the table below. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in aqueous environments.

| Property | Value | Reference |

| CAS Number | 126851-40-9 | [3][5] |

| Molecular Formula | C₂₂H₁₃FeN₆NaO₁₁S | [1][6] |

| Appearance | Brown Powder | [3] |

| Solubility in Water | 53.8 g/L at 22°C | [5] |

| Chemical Class | Azo Fe Complex | [3] |

Proposed Experimental Protocol: Determination of pH-Indicating Properties

The following protocol outlines a systematic approach to investigate the viability of this compound as a pH indicator. This involves the preparation of a stock solution and subsequent spectrophotometric analysis across a wide pH range.

Materials and Reagents

-

This compound powder

-

Deionized water

-

Buffer solutions (pH 1 to 14)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks

-

Pipettes

-

Cuvettes

Preparation of this compound Stock Solution

-

Accurately weigh 100 mg of this compound powder.

-

Dissolve the powder in 100 mL of deionized water in a volumetric flask to prepare a 1 mg/mL stock solution.

-

Stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

Spectrophotometric Analysis

-

Prepare a series of buffered solutions with pH values ranging from 1 to 14.

-

Add a fixed amount of the this compound stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric measurement (e.g., 10 µg/mL).

-

Measure the absorbance spectrum of each solution from 400 nm to 700 nm using a UV-Vis spectrophotometer. Use the corresponding buffer solution as a blank.

-

Record the wavelength of maximum absorbance (λmax) for each pH value.

-

Plot the absorbance at the λmax that shows the most significant change versus the pH.

-

The pKa value can be determined from the inflection point of the resulting sigmoidal curve.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for evaluating the pH-indicating properties of this compound.

Expected Outcomes and Interpretation

The successful execution of this protocol will yield data on the pH-dependent spectral properties of this compound. The primary outcomes will be:

-

A series of absorbance spectra at different pH values.

-

A plot of absorbance versus pH , which will indicate if a color change occurs and over what pH range.

-

A determined pKa value , should a clear transition be observed.

If this compound exhibits a distinct and reversible color change within a specific pH range, it could be considered a viable candidate for a pH indicator in relevant applications. The sharpness of the color transition and the stability of the dye across the pH range will be critical factors in this assessment. The absence of a significant spectral shift would indicate its unsuitability for this purpose. This systematic evaluation is the necessary first step to unlock a potential new application for this well-established industrial dye.

References

- 1. Buy this compound | 126851-40-9 [smolecule.com]

- 2. specialchem.com [specialchem.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. adityacolorchem.com [adityacolorchem.com]

- 5. This compound CAS#: 126851-40-9 [m.chemicalbook.com]

- 6. C.I. This compound | C22H13FeN6NaO11S | CID 154734534 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of Acid Brown 434 in Microscopy

Disclaimer: Acid Brown 434 is an industrial dye primarily used in the textile and paper industries.[1][2][3] As of the current date, there is no established or validated protocol for the use of this compound in biological microscopy. The following document provides a hypothetical framework and a general protocol for researchers and scientists who wish to investigate the potential of this compound as a novel stain for microscopic applications. The procedures outlined below are based on standard methods for testing new dyes and will require extensive optimization and validation by the end-user.

Dye Characteristics

This compound is a brown acidic dye, classified as an azo iron complex.[3] Its chemical formula is C22H13FeN6NaO11S.[1][4] Key properties based on available data are summarized below.

| Property | Value/Description | Source |

| CAS Number | 126851-40-9 | [5] |

| Chemical Class | Azo Fe Complex | [3] |

| Appearance | Brown Powder | [3] |

| Hue | Reddish Brown | [3] |

| Solubility | Soluble in water | [3] |